6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazoles and thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with 3-aminopyridine in the presence of a suitable catalyst. The reaction mixture is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the triazolo-thiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at 0°C.
Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolo-thiadiazole derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives with various functional groups.
Scientific Research Applications
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its metabolic stability and bioavailability. This makes it a valuable compound for pharmaceutical applications compared to other similar compounds .
Properties
Molecular Formula |
C15H7F4N5S |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7F4N5S/c16-11-9(4-1-5-10(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)8-3-2-6-20-7-8/h1-7H |
InChI Key |
ZOVCQKLLQSPHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.